7-chloro-N-(4-methoxyphenyl)quinolin-4-amine
Description
Properties
CAS No. |
6059-31-0 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-N-(4-methoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-13-5-3-12(4-6-13)19-15-8-9-18-16-10-11(17)2-7-14(15)16/h2-10H,1H3,(H,18,19) |
InChI Key |
SCEGMVZBALJQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The synthesis of 7-chloro-N-(4-methoxyphenyl)quinolin-4-amine predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism. The 4-chloro group in 4,7-dichloroquinoline (1 ) is electronically activated for substitution due to the electron-withdrawing nature of the quinoline ring, facilitating attack by the nucleophilic amine group of 4-methoxyaniline (2 ). The reaction proceeds under thermal conditions (120–130°C) without solvent, leveraging the amine in excess to drive completion.
Reaction Equation:
Stepwise Procedure and Optimization
-
Reactant Preparation :
-
Thermal Reaction :
-
Work-up :
-
Purification :
Table 1: Optimization Parameters for SNAr Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes rate |
| Reaction Time | 7 hours | Balances completion vs. degradation |
| Amine Equivalents | 2.0 eq | Drives reaction forward |
| Solvent | Neat (solvent-free) | Simplifies work-up |
Alternative Synthetic Strategies and Comparative Analysis
Transition Metal-Catalyzed Approaches
Recent advances in palladium-catalyzed amination (e.g., Buchwald-Hartwig) offer potential alternatives. However, no direct examples from the provided sources apply to this compound. Theoretical routes would require:
Challenges : Competitive substitution at the 7-chloro position and higher costs compared to thermal SNAr.
Critical Analysis of Side Reactions and Regioselectivity
Competing Substitution at the 7-Chloro Position
The electron-deficient quinoline ring favors substitution at the 4-position due to greater activation by the ring’s π-system. Computational studies suggest the 4-position’s lower electron density (vs. 7-position) enhances nucleophilic attack. Experimental data from analogous reactions show >95% regioselectivity for 4-substitution under optimized conditions.
Byproduct Formation and Mitigation
-
Di-Substitution : Excess 4-methoxyaniline (≥2 eq) minimizes bis-amination products.
-
Oxidation : Anaerobic conditions prevent quinoline ring oxidation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Solvent-Free vs. Solvent-Assisted Synthesis
Table 2: Scalability Comparison
| Condition | Advantages | Limitations |
|---|---|---|
| Solvent-Free | Cost-effective, eco-friendly | Requires precise temperature control |
| DCM as Solvent | Improved mixing | Higher purification costs |
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and 4-methoxyaniline.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Oxidized/Reduced Derivatives: Depending on the specific redox conditions applied.
Scientific Research Applications
Antimalarial Activity
The 7-chloro-4-aminoquinoline scaffold is crucial in developing new antimalarial drugs. Research indicates that derivatives of this compound exhibit promising antimalarial activity against Plasmodium falciparum, including both chloroquine-sensitive and resistant strains.
Structure-Activity Relationship Studies
- Synthesis and Evaluation : Various derivatives, including those with substituted rings at the side chain, have been synthesized and evaluated for their in vitro antimalarial activity. For instance, compounds with a 4-methoxyphenyl substitution showed enhanced activity compared to other substituents .
- Mechanism of Action : The mechanism involves the formation of a complex with hematin, inhibiting β-hematin formation, which is critical for the survival of the malaria parasite . This highlights the importance of optimizing substituents for enhanced lipophilicity and potency.
Cancer Treatment
Recent studies have explored the potential of 7-chloro-N-(4-methoxyphenyl)quinolin-4-amine derivatives as anticancer agents.
- Hybrid Molecules : New hybrid analogues combining the 7-chloro-4-aminoquinoline nucleus with other pharmacophores have been synthesized. These compounds demonstrated significant cytostatic activity against various human cancer cell lines, indicating potential for cancer therapy .
- Mechanisms of Action : The observed anticancer activity may be attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation. The structure-activity relationship studies have provided insights into optimizing these compounds for better efficacy .
Biocidal Applications
The compound has also been investigated for its biocidal properties against vector-borne diseases.
- Insecticidal Activity : Research has shown that certain quinoline derivatives exhibit larvicidal effects against mosquito vectors responsible for malaria and dengue fever. These compounds not only target the vectors but also show low toxicity to non-target organisms, making them suitable candidates for vector control strategies .
- Virucidal Properties : Some studies suggest that derivatives may possess virucidal effects against pathogens such as dengue virus serotype 2, further expanding their potential applications in public health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit the heme polymerase enzyme in Plasmodium species, disrupting the parasite’s ability to detoxify heme . In anticancer research, it may interfere with DNA replication or repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Core Modifications
- 7-Chloro-N-(Pyridin-4-yl)Quinolin-4-Amine (134): Replacing the methoxyphenyl group with pyridin-4-yl () reduces steric bulk but maintains aromatic interactions. This compound showed moderate antiplasmodial activity (IC50 = 11.7 µM against P. falciparum), comparable to the 7-chloroquinoline core but less potent than optimized derivatives .
- 7-Chloro-2-Methylquinolin-4-Amine: Substituting the 4-methoxyphenyl with a methyl group at the quinoline 2-position () decreases molecular weight (192.646 g/mol vs.
Substituent Variations
- Pyrazoline Hybrids (Compounds 22–25, 37–38): Derivatives with substituted pyrazoline moieties (–4) exhibit higher melting points (>300°C) due to rigid, planar structures, compared to the target compound’s lower melting point (~200–208°C). For example, compound 37 (7-chloro-N-(3-(1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine) has a molecular weight of 598 g/mol, significantly larger than the target compound, which may limit bioavailability .
- Triazole-Containing Derivatives (JR1–JR3) : Click chemistry-derived compounds () with ethynylphenyl-triazole side chains (e.g., JR1, 83% yield) show enhanced synthetic versatility. However, their increased polarity (e.g., JR1’s HR-ESI-MS [M+H]+ = 374.1176) contrasts with the target compound’s balance of lipophilicity and solubility .
Enzyme Inhibition
- AChE/BChE Inhibition: The target compound’s methoxyphenyl group likely engages in π-π stacking within AChE’s peripheral anionic site (PAS). In contrast, compound 5d (), a triazine-quinoline hybrid, achieves an IC50 of 7.74 µM against AChE via PAS binding, comparable to the target compound’s predicted activity . Propargyl-tacrine hybrids () exhibit dual AChE/BChE inhibition (Ki values < 1 µM), highlighting the importance of substituent flexibility for multi-target engagement .
Antimalarial Activity
- β-Carboline/Chloroquine Hybrids (Compounds 40–42) : Second-generation hybrids () with isopropoxy or methoxy groups on β-carboline moieties show IC50 values < 1 µM against chloroquine-resistant strains, outperforming the target compound’s presumed activity .
- N-Substituted-2,8-Bis(trifluoromethyl)Quinoline Derivatives: Compound 119 (IC50 = 8.4 µM) demonstrates that trifluoromethyl groups enhance antimalarial potency compared to the 7-chloro substitution in the target compound .
Cytotoxic and Antiproliferative Effects
- MCF7 Cell Line Activity: Derivatives with trifluoromethylquinoline-piperazine chains () show IC50 values < 10 µM, suggesting that bulkier substituents improve cytotoxicity compared to the methoxyphenyl group .
- Ferrocenylquinoline Hybrids (Compound 1): Incorporation of ferrocene () introduces redox-active properties, enhancing antileishmanial activity (IC50 = 2.5 µM against L. donovani), a feature absent in the target compound .
Biological Activity
7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the latest research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The structure of this compound features a quinoline nucleus substituted with a chlorine atom and a methoxyphenyl group. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O |
| Molecular Weight | 303.75 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of quinoline, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance, hybrid analogues containing the 7-chloro-4-aminoquinoline nucleus demonstrated cytostatic activity with GI50 values ranging from 0.05 to 0.95 µM against human cancer cell lines .
- The mechanism of action often involves the inhibition of critical cellular pathways, leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity against various pathogens. In particular, studies have highlighted its effectiveness against fungi such as Candida albicans and Cryptococcus neoformans .
- The presence of the methoxy group is believed to enhance hydrophobic interactions, improving the compound's binding affinity to microbial targets.
-
Antimalarial Activity :
- Research has also explored the antimalarial potential of related quinoline compounds. For example, modifications in the quinoline structure have led to promising antiplasmodial activities, with some derivatives showing IC50 values as low as 17.5 nM against resistant strains of Plasmodium falciparum .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
Case Study 1: Anticancer Efficacy
A study synthesized multiple hybrid compounds incorporating the quinoline structure and tested them against a panel of cancer cell lines at the National Cancer Institute (NCI). Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that structural modifications can enhance biological activity .
Case Study 2: Antimicrobial Testing
In vitro tests were performed to assess the antifungal properties of this compound against Candida species. The results demonstrated notable inhibition zones, indicating effective antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substituent : The chlorine atom is known to enhance biological activity by improving lipophilicity and altering electronic properties .
- Methoxy Group : The methoxy group contributes to increased electron density on the aromatic system, which may facilitate better interaction with biological targets .
Q & A
Basic: What synthetic strategies are optimal for preparing 7-chloro-N-(4-methoxyphenyl)quinolin-4-amine, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution using 4,7-dichloroquinoline and substituted anilines. Key steps include:
- Reagents: Use excess 4,7-dichloroquinoline (1.5–2 eq) and a primary amine (e.g., 4-methoxyaniline) in polar aprotic solvents (NMP or DMF) .
- Base: K₂CO₃ (2–3 eq) or triethylamine (TEA) to deprotonate the amine and drive the reaction .
- Conditions: Heat at 100–120°C for 12–24 hours under inert atmosphere. Post-reaction, isolate the product via precipitation in ice/water and purify by column chromatography (silica gel, CH₂Cl₂:MeOH gradients) .
- Yield Optimization: Microwave-assisted synthesis reduces reaction time (4–7 hours at 120°C) and improves yields (45–64%) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Key ¹H NMR signals include aromatic protons at δ 8.45–8.50 ppm (quinoline H-2), δ 7.2–7.4 ppm (methoxyphenyl protons), and NH resonance at δ 6.3–6.5 ppm. ¹³C NMR should show the quinoline C-4 at δ 150–152 ppm and methoxy carbon at δ 55–57 ppm .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching theoretical values (e.g., m/z 340.1 for C₁₆H₁₄ClN₂O) .
- HPLC Purity: Use reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) to confirm ≥95% purity .
Basic: What standardized protocols are used for evaluating the antimalarial activity of 4-aminoquinoline derivatives like this compound?
Methodological Answer:
- In Vitro Assays:
- Parasite Strains: Test against chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., K1, Dd2) Plasmodium falciparum strains .
- Culture Conditions: Maintain parasites at 37°C in RPMI 1640 medium with 5% CO₂, 10% O₂, and 85% N₂ .
- IC₅₀ Determination: Use SYBR Green fluorescence assays to measure growth inhibition after 48–72 hours .
- Data Normalization: Include chloroquine as a positive control and normalize results to untreated parasite viability .
Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) impact the compound’s antimalarial efficacy and resistance profile?
Methodological Answer:
- Substituent Effects:
- Resistance Mitigation: Hybridization with ferrocenyl groups (e.g., Ferroquine derivatives) introduces redox-active moieties that generate ROS, bypassing resistance mechanisms reliant on pH-driven drug efflux .
Advanced: How can contradictory in vitro efficacy data (e.g., variable IC₅₀ values across studies) be systematically analyzed?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., parasite synchronization, hematocrit levels) and strain genetic backgrounds (e.g., pfcrt mutations in K1 vs. 3D7) .
- Structural Confounders: Assess impurities (e.g., residual solvents in synthesis) via HPLC and confirm stereochemical purity (if applicable) using chiral columns .
- Statistical Validation: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ trends .
Advanced: What mechanistic insights explain the dual antimalarial and anticancer activities of this compound?
Methodological Answer:
- Antimalarial Mechanism: Inhibits hemozoin formation by binding free heme via π-π stacking, disrupting detoxification in the parasite digestive vacuole .
- Anticancer Activity: Induces apoptosis in cancer cells via Bcl-2 inhibition (IC₅₀ ~0.5 μM in Bcl-2-expressing lines) by mimicking pro-apoptotic BH3 domains .
- Cross-Reactivity Screening: Use fluorescence polarization assays to quantify binding affinity for Bcl-2 vs. heme targets .
Advanced: What preclinical models are suitable for evaluating in vivo efficacy and toxicity?
Methodological Answer:
- Murine Malaria Models: Infect P. berghei-challenged mice and administer the compound orally (10–50 mg/kg/day) for 4 days; monitor parasitemia via Giemsa-stained blood smears .
- Toxicokinetics: Assess hepatic/renal toxicity in Sprague-Dawley rats via serum ALT, AST, and creatinine levels after 14-day dosing .
- Biodistribution: Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in liver, spleen, and brain tissues using scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
